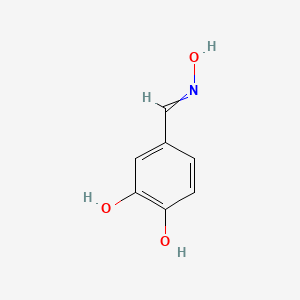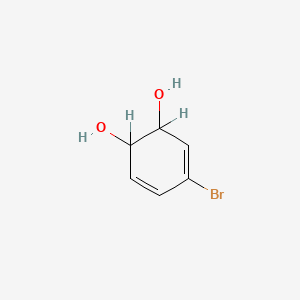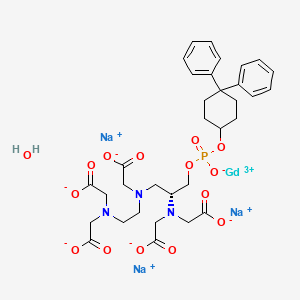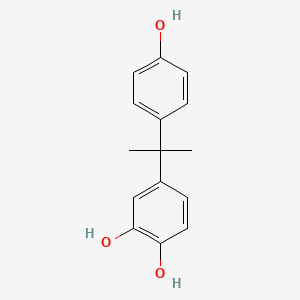
5-hydroxybisphenol A
説明
5-Hydroxybisphenol A is a chemical compound with the molecular formula C15H16O3 . It is a type of bisphenol, which are methylenediphenols, commonly p,p-methylenediphenol, and their substitution products .
Synthesis Analysis
Bisphenol A, from which 5-hydroxybisphenol A is derived, is an oil-derived, large market volume chemical with a wide spectrum of applications in plastics, adhesives, and thermal papers . Several functional substitutes of bisphenol A have been proposed in the literature, produced from plant biomass .Molecular Structure Analysis
The molecular structure of 5-hydroxybisphenol A is characterized by its molecular formula C15H16O3, average mass 244.286 Da, and monoisotopic mass 244.109940 Da .Physical And Chemical Properties Analysis
5-Hydroxybisphenol A has a density of 1.2±0.1 g/cm3, a boiling point of 449.2±35.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.1 mmHg at 25°C . It also has an enthalpy of vaporization of 73.5±3.0 kJ/mol and a flash point of 218.0±20.5 °C .科学的研究の応用
A study by Şenyıldız and Ozden (2014) investigated the effect of Bisphenol A (BPA), a compound related to 5-hydroxybisphenol A, on global DNA methylation in breast cancer cells. They found that BPA exposure led to a decrease in global 5-methylcytosine (5-mC) levels, suggesting that DNA methylation may be involved in BPA toxicity in breast cancer cells (Şenyıldız & Ozden, 2014).
Dinis, Maderia, and Almeida (1994) explored the antioxidant properties of phenolic compounds like 5-aminosalicylate (5-ASA), which shares a similar phenolic structure with 5-hydroxybisphenol A. They demonstrated its role as an inhibitor of lipid peroxidation and as a peroxyl radical scavenger (Dinis, Maderia, & Almeida, 1994).
Another study by Waider et al. (2011) discussed the role of tryptophan hydroxylase-2 (TPH2) in disorders of cognitive control and emotion regulation. TPH2 is critical for the synthesis of serotonin (5-HT) in the brain, which might be relevant given the structural similarity of serotonin to 5-hydroxy compounds (Waider et al., 2011).
Santana-Gálvez, Cisneros-Zevallos, and Jacobo-Velázquez (2017) discussed the role of Chlorogenic acid (5-O-caffeoylquinic acid), another phenolic compound, highlighting its health-promoting properties related to metabolic syndrome. This could be indirectly relevant for understanding the biological activities of 5-hydroxybisphenol A (Santana-Gálvez, Cisneros-Zevallos, & Jacobo-Velázquez, 2017).
Zhou et al. (2015) developed an electrochemical biosensor for detecting DNA hydroxymethylation, an epigenetic modification. This is relevant for understanding the potential epigenetic implications of 5-hydroxy compounds in general (Zhou et al., 2015).
将来の方向性
特性
IUPAC Name |
4-[2-(4-hydroxyphenyl)propan-2-yl]benzene-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O3/c1-15(2,10-3-6-12(16)7-4-10)11-5-8-13(17)14(18)9-11/h3-9,16-18H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGFAMQHMUSBLBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)O)C2=CC(=C(C=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20349640 | |
| Record name | 5-Hydroxybisphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20349640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-hydroxybisphenol A | |
CAS RN |
79371-66-7 | |
| Record name | 4-[1-(4-Hydroxyphenyl)-1-methylethyl]-1,2-benzenediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=79371-66-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Hydroxybisphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20349640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 5-hydroxybisphenol A in the context of BPA metabolism and estrogenicity?
A1: The study [] identified 5-hydroxybisphenol A [2-(4,5-dihydroxyphenyl)-2-(4-hydroxyphenyl)propane] as a metabolite of BPA generated during incubation with human and rat liver microsomes in the presence of NADPH. While 5-hydroxybisphenol A exhibited 10-fold lower estrogenic activity compared to BPA in the yeast estrogenicity assay, the study found insufficient turnover to significantly impact BPA's overall estrogenic activity. This suggests that while 5-hydroxybisphenol A might possess weaker estrogenic properties, its formation might not be a major factor mitigating BPA's estrogenic effects in vivo.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Imidazo[2,1-b]benzothiazole](/img/structure/B1198073.png)
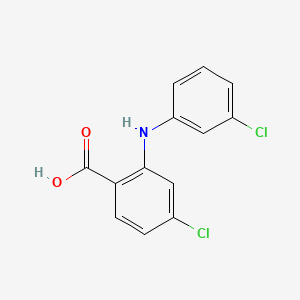
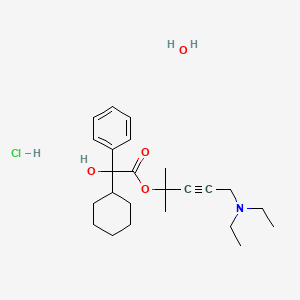

![5-(4-fluorophenyl)-N-[2-(1-piperidinyl)phenyl]-4-oxazolecarboxamide](/img/structure/B1198080.png)
![6-chloro-2-[1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-piperidinyl]-1H-benzimidazole](/img/structure/B1198081.png)
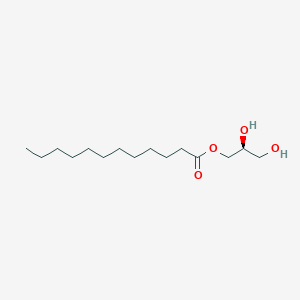
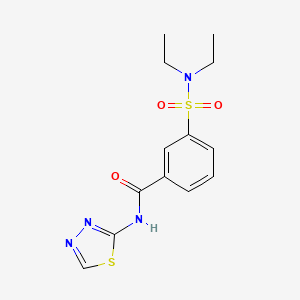
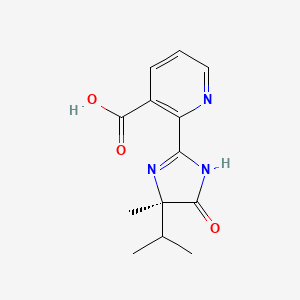
![6-methyl-2-oxo-5-[oxo-(1-phenylethylamino)methyl]-1H-pyridine-3-carboxylic acid ethyl ester](/img/structure/B1198087.png)
